molecular formula C21H25ClN2OS B2931422 1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-00-9

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2931422
CAS No.: 851808-00-9
M. Wt: 388.95
InChI Key: LKCALGNNSDIWGC-UHFFFAOYSA-N
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Description

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that combines the structural features of adamantane, imidazole, and chlorophenyl groups

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the carbonyl group. This can be achieved through Friedel-Crafts acylation using adamantane and an appropriate acyl chloride.

    Synthesis of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylmethyl halide reacts with a thiol group to form the sulfanyl linkage.

    Final Coupling: The adamantane derivative, imidazole ring, and chlorophenyl group are coupled together under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to control the reaction pathways and optimize product formation.

Scientific Research Applications

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial, antiviral, or anticancer agent.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.

    Molecular Pathways: The compound may influence various molecular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with similar compounds to highlight its uniqueness:

    Adamantane Derivatives: Compared to other adamantane derivatives, this compound has enhanced stability and specific functional groups that allow for targeted interactions.

    Imidazole Compounds: Unlike other imidazole compounds, this compound combines the imidazole ring with an adamantane core and a chlorophenyl group, providing unique chemical and biological properties.

    Chlorophenyl Compounds: The presence of the chlorophenyl group in this compound allows for specific aromatic interactions and potential for further functionalization.

Similar compounds include:

  • 1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(adamantane-1-carbonyl)-2-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(adamantane-1-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Properties

IUPAC Name

1-adamantyl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS/c22-18-3-1-2-14(9-18)13-26-20-23-4-5-24(20)19(25)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-3,9,15-17H,4-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCALGNNSDIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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